4-Chloro-3-(2,5-dichlorophenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(2,5-dichlorophenyl)benzoic acid, also known as 4-chloro-2,5-dichlorobenzoic acid (CDBA) is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 122-124°C and a density of 1.59 g/cm3. CDBA is a chlorinated benzoic acid derivative and is the most common form of benzoic acid used in scientific research.
Scientific Research Applications
CDBA is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of the structure and function of proteins. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers.
Mechanism of Action
CDBA is an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It is also a competitive inhibitor of aldehyde oxidase, which is responsible for the metabolism of a wide range of drugs and xenobiotics.
Biochemical and Physiological Effects
CDBA has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, as well as the synthesis of prostaglandins and leukotrienes. It has also been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
CDBA is a useful reagent for scientific research due to its low cost, ease of synthesis, and wide range of applications. However, it is also a toxic compound and should be handled with care. It is also important to note that CDBA is not suitable for use in humans, as it has not been tested for safety in humans.
Future Directions
The potential future applications of CDBA include its use as a drug development tool, as an inhibitor of enzymes involved in drug metabolism, and as a catalyst for the synthesis of polymers. In addition, CDBA could be used to study the structure and function of proteins and enzymes, and to study the effects of environmental pollutants on human health. It could also be used to investigate the effects of drugs on the immune system and to develop new treatments for cancer. Finally, CDBA could be used to study the effects of inflammation on the body and to develop new anti-inflammatory drugs.
Synthesis Methods
CDBA can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride and 2,5-dichlorophenol in the presence of a base. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the product is isolated by filtration and recrystallization.
properties
IUPAC Name |
4-chloro-3-(2,5-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-8-2-4-12(16)10(6-8)9-5-7(13(17)18)1-3-11(9)15/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYDJBCCKHFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653551 |
Source
|
Record name | 2',5',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2,5-dichlorophenyl)benzoic acid | |
CAS RN |
544475-98-1 |
Source
|
Record name | 2',5',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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